Distigmine bromide
Overview
Description
Distigmine bromide is a parasympathomimetic agent, which means it mimics the action of the parasympathetic nervous system. It is a long-acting reversible carbamate cholinesterase inhibitor that binds directly and competitively to the agonist binding sites of muscarinic receptors . This compound is commonly used to treat conditions such as myasthenia gravis and underactive bladder .
Mechanism of Action
Target of Action
Distigmine bromide, commonly referred to as distigmine, primarily targets acetylcholinesterase (AChE) and muscarinic receptors . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle contraction and other functions. Muscarinic receptors are a type of acetylcholine receptor found in various parts of the body, including the urinary bladder .
Mode of Action
Distigmine is a parasympathomimetic agent and a long-acting reversible carbamate cholinesterase inhibitor . It binds directly and competitively to the agonist binding sites of muscarinic receptors . By inhibiting AChE, distigmine increases the concentration of acetylcholine at the neuromuscular junction, enhancing muscle contraction .
Biochemical Pathways
The primary biochemical pathway affected by distigmine is the cholinergic pathway . By inhibiting AChE, distigmine prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This results in enhanced stimulation of muscarinic receptors, promoting muscle contraction .
Pharmacokinetics
It is known that distigmine has a longer duration of action and enhanced drug accumulation compared to other cholinesterase inhibitors like pyridostigmine and neostigmine .
Result of Action
The primary result of distigmine’s action is the enhancement of muscle contraction , particularly in the urinary bladder. This is achieved by increasing the concentration of acetylcholine, which stimulates muscarinic receptors and promotes muscle contraction . This makes distigmine effective in treating conditions like underactive bladder and myasthenia gravis .
Action Environment
The action of distigmine can be influenced by various environmental factors. For instance, renal dysfunction can significantly influence the pharmacokinetics of distigmine, as plasma distigmine is eliminated by renal excretion . Therefore, the efficacy and stability of distigmine can be affected by factors such as kidney function and other physiological conditions .
Biochemical Analysis
Biochemical Properties
Distigmine bromide is an anticholinergic drug and a long-acting reversible carbamate cholinesterase inhibitor . It binds directly and competitively to the agonist binding sites of muscarinic receptors . This interaction with muscarinic receptors is crucial for its role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to improve detrusor function, thereby restoring normal voiding patterns in patients suffering from detrusor underactivity . This influence on cell function suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a long-acting reversible carbamate cholinesterase inhibitor . It binds directly and competitively to the agonist binding sites of muscarinic receptors . This binding interaction with biomolecules leads to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are characterized by its longer duration of action compared to similar drugs
Metabolic Pathways
Given its role as a cholinesterase inhibitor, it is likely to interact with enzymes or cofactors involved in cholinergic neurotransmission .
Transport and Distribution
Given its role in improving detrusor function, it is likely to interact with transporters or binding proteins in the urinary tract .
Subcellular Localization
Given its role as a cholinesterase inhibitor, it is likely to be involved in processes at the synaptic cleft where acetylcholine is broken down .
Preparation Methods
The preparation of distigmine bromide involves several synthetic routes and reaction conditions. One method involves the reaction of 1-methylpyridinium-3-yl carbamate with 6-aminohexyl carbamate in the presence of bromine to form the dibromide salt . Industrial production methods focus on achieving high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Distigmine bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Distigmine bromide has several scientific research applications, including:
Biology: It is used to study the effects of cholinesterase inhibition on various biological systems, including the nervous system and the urinary tract
Medicine: It is used to treat conditions such as myasthenia gravis and underactive bladder by improving detrusor function and restoring normal voiding patterns
Industry: It is used in the development of new drugs and therapeutic agents that target cholinesterase enzymes.
Comparison with Similar Compounds
Distigmine bromide is similar to other cholinesterase inhibitors such as pyridostigmine and neostigmine . it has a longer duration of action and a greater risk of causing cholinergic crisis due to drug accumulation . This makes it less commonly used for treating myasthenia gravis compared to pyridostigmine and neostigmine .
Similar Compounds
- Pyridostigmine
- Neostigmine
- Physostigmine
This compound’s uniqueness lies in its longer duration of action and its specific applications in treating underactive bladder .
Properties
CAS No. |
15876-67-2 |
---|---|
Molecular Formula |
C22H32BrN4O4+ |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
(1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate;bromide |
InChI |
InChI=1S/C22H32N4O4.BrH/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20;/h9-14,17-18H,5-8,15-16H2,1-4H3;1H/q+2;/p-1 |
InChI Key |
LLBGBWBRSZGPQK-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C.[Br-].[Br-] |
Canonical SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C.[Br-] |
Key on ui other cas no. |
15876-67-2 |
Pictograms |
Acute Toxic |
Synonyms |
Hexamethylenebis[methylcarbamate] 3-Hydroxy-1-methylpyridinium Bromide; 3,3’-[1,6-Hexanediylbis[(methylimino)carbonyl]oxy]bis[1-methyl-pyridinium Dibromide; BC 51; Distigmine Dibromide; Hexamarium; N,N’-Hexamethylenebis(3-N-methylcarbamoxy-1-methylpy |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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